molecular formula C3H6ClN B1601879 3-Chloroazetidine CAS No. 220003-47-4

3-Chloroazetidine

Cat. No.: B1601879
CAS No.: 220003-47-4
M. Wt: 91.54 g/mol
InChI Key: GAXJNXCLEVZPFX-UHFFFAOYSA-N
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Description

3-Chloroazetidine is an organic compound with the chemical formula C3H6ClN. It is a four-membered ring compound containing a nitrogen heterocycle, in which a chlorine atom is substituted on one of the carbon atoms. This compound is a colorless or pale yellow liquid with a melting point of -35°C and a boiling point of 115-116°C . It is soluble in many organic solvents, such as methanol, ether, and dimethyl sulfoxide .

Preparation Methods

3-Chloroazetidine can be synthesized through several methods:

Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Chloroazetidine undergoes various chemical reactions due to its strained four-membered ring structure:

Common reagents used in these reactions include nucleophiles for substitution and bases or acids for ring-opening reactions. The major products formed depend on the specific reagents and conditions used.

Properties

IUPAC Name

3-chloroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN/c4-3-1-5-2-3/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXJNXCLEVZPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573765
Record name 3-Chloroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220003-47-4
Record name 3-Chloroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to accessing 3-Chloroazetidine derivatives?

A1: Several strategies have been explored for the synthesis of 3-Chloroazetidines. One approach involves the ring transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates. This method leverages regioselective ring opening with hydrochloric acid, followed by base-promoted cyclization to yield alkyl this compound-3-carboxylates [, ]. Another method utilizes the addition of acyl chlorides across the strained N-C(3) bond in 3-bromomethyl-1-azabicyclo[1.1.0]butane, followed by zinc-mediated dehalogenation and ozonolysis to afford N-acyl-3-chloroazetidin-3-ones []. Additionally, researchers have investigated the use of lithium-halogen exchange reactions on 3,3-dichloroazetidin-2-ones as a means to access specific isomers of 3-chloroazetidines [].

Q2: How do the reactions of 3-chloroazetidines with nucleophiles differ from their aziridine counterparts?

A3: Studies comparing the reactivity of 1-tert-butyl-3-chloroazetidine with 1-tert-butyl-2-chloromethylaziridine towards nucleophiles like acetate and thiophenolate revealed interesting trends [, ]. While the aziridine derivative primarily undergoes substitution reactions with these nucleophiles, the this compound predominantly favors rearrangement processes. This difference in reactivity highlights the impact of ring strain and steric factors on the reaction pathways of these heterocyclic systems.

Q3: Have chiral this compound derivatives been explored as building blocks in asymmetric synthesis?

A4: Yes, the asymmetric synthesis of α-chloro-β-amino-N-sulfinyl imidates has been achieved through anti-selective Mannich-type reactions of (R(S))-methyl N-tert-butanesulfinyl-2-chloroethanimidate with aromatic aldimines []. These chiral building blocks have proven valuable in the synthesis of various enantiomerically enriched compounds, including trans-2-aryl-3-chloroazetidines []. This methodology showcases the potential of utilizing chiral this compound derivatives for accessing a diverse range of enantiopure molecules.

Q4: Can you provide an example of a unique reaction involving the nitrogen atom of a this compound derivative?

A5: Research has shown that N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines can undergo a "halogen dance" reaction in the presence of DBU []. For instance, reacting N-(ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidine with DBU leads to the formation of both N-(ethoxycarbonyl)-3-(bromomethylene)azetidine and N-(ethoxycarbonyl)-3-(chloromethylene)azetidine []. This intriguing observation suggests a complex interplay of elimination and nucleophilic substitution reactions involving the halogen atoms and the nitrogen center of the this compound framework.

Q5: Are there any notable examples of ring-opening reactions with 3-chloroazetidines?

A6: One compelling example involves the reaction of 3-ethyl-1-azabicyclo[1.1.0]butane with trimethylsilyl azide []. This reaction proceeds via regioselective addition to the strained N-C(3) bond, generating an intermediate that can be trapped with various electrophiles to afford N-substituted-3-azido-3-ethylazetidines []. This approach demonstrates the potential of utilizing strained this compound derivatives in ring-opening reactions to access a diverse array of functionalized azetidine building blocks.

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